molecular formula C24H26F3N9O2S B11067745 8-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

8-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11067745
M. Wt: 561.6 g/mol
InChI Key: WRCZNOAMPBLCNS-UHFFFAOYSA-N
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Description

8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique combination of triazine and purine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine and purine intermediates. The triazine moiety can be synthesized through the nucleophilic substitution of cyanuric chloride with piperidine, followed by the introduction of an amino group. The purine moiety is prepared by alkylation of the purine ring with a trifluoromethylbenzyl group. The final step involves the coupling of the triazine and purine intermediates through a thiomethyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Microwave irradiation has been reported to enhance the efficiency of such reactions, providing higher yields and purities in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a potential MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in treating depression and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of triazine and purine moieties, along with the presence of a trifluoromethylbenzyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H26F3N9O2S

Molecular Weight

561.6 g/mol

IUPAC Name

8-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]-1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C24H26F3N9O2S/c1-33-18-17(19(37)34(2)23(33)38)36(12-14-7-6-8-15(11-14)24(25,26)27)22(31-18)39-13-16-29-20(28)32-21(30-16)35-9-4-3-5-10-35/h6-8,11H,3-5,9-10,12-13H2,1-2H3,(H2,28,29,30,32)

InChI Key

WRCZNOAMPBLCNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NC(=NC(=N3)N4CCCCC4)N)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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